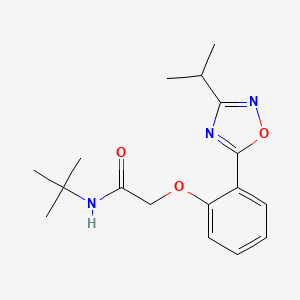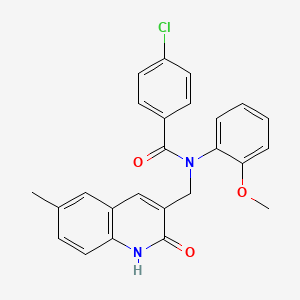
N-(2-methoxyphenyl)-4-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)butanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-methoxyphenyl)-4-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)butanamide, also known as MTBD, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. MTBD belongs to the class of oxadiazole derivatives, which have been found to exhibit a range of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects.
Mécanisme D'action
The mechanism of action of N-(2-methoxyphenyl)-4-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)butanamide is not fully understood, but it is believed to involve the inhibition of key enzymes and signaling pathways involved in cell proliferation, apoptosis, and inflammation. N-(2-methoxyphenyl)-4-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)butanamide has been shown to inhibit the activity of cyclin-dependent kinases, which are essential for cell cycle progression. N-(2-methoxyphenyl)-4-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)butanamide also inhibits the activity of histone deacetylases, which are involved in the regulation of gene expression. Additionally, N-(2-methoxyphenyl)-4-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)butanamide has been found to inhibit the activation of NF-κB, a transcription factor that plays a key role in the regulation of inflammation.
Biochemical and Physiological Effects
N-(2-methoxyphenyl)-4-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)butanamide has been found to have a range of biochemical and physiological effects. In vitro studies have shown that N-(2-methoxyphenyl)-4-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)butanamide inhibits the proliferation of cancer cells by inducing cell cycle arrest and apoptosis. N-(2-methoxyphenyl)-4-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)butanamide has also been found to have antibacterial and antifungal activity against a range of pathogenic microorganisms. Furthermore, N-(2-methoxyphenyl)-4-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)butanamide has been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
N-(2-methoxyphenyl)-4-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)butanamide has several advantages for use in lab experiments. It is relatively easy to synthesize and has been shown to have a range of biological activities. However, there are also some limitations to the use of N-(2-methoxyphenyl)-4-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)butanamide in lab experiments. The compound has limited solubility in water, which can make it difficult to work with in certain experiments. Additionally, the mechanism of action of N-(2-methoxyphenyl)-4-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)butanamide is not fully understood, which can make it challenging to interpret experimental results.
Orientations Futures
There are several potential future directions for research on N-(2-methoxyphenyl)-4-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)butanamide. One area of interest is the development of N-(2-methoxyphenyl)-4-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)butanamide as a potential anticancer agent. Further studies are needed to determine the optimal dosage and administration route for N-(2-methoxyphenyl)-4-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)butanamide in cancer treatment. Another area of interest is the development of N-(2-methoxyphenyl)-4-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)butanamide as a potential antimicrobial agent. Studies are needed to determine the spectrum of activity of N-(2-methoxyphenyl)-4-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)butanamide against different types of microorganisms and to evaluate its safety and efficacy in vivo. Additionally, further studies are needed to elucidate the mechanism of action of N-(2-methoxyphenyl)-4-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)butanamide and to identify potential molecular targets for the compound.
Méthodes De Synthèse
The synthesis of N-(2-methoxyphenyl)-4-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)butanamide involves the reaction of 2-methoxybenzoyl chloride with 3-(m-tolyl)-1,2,4-oxadiazole-5-amine in the presence of a base, followed by the addition of butanoyl chloride. The reaction yields a white crystalline powder with a melting point of 132-134°C.
Applications De Recherche Scientifique
N-(2-methoxyphenyl)-4-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)butanamide has been found to exhibit a range of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects. In vitro studies have shown that N-(2-methoxyphenyl)-4-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)butanamide inhibits the proliferation of cancer cells by inducing cell cycle arrest and apoptosis. N-(2-methoxyphenyl)-4-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)butanamide has also been found to have antibacterial and antifungal activity against a range of pathogenic microorganisms. Furthermore, N-(2-methoxyphenyl)-4-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)butanamide has been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines.
Propriétés
IUPAC Name |
N-(2-methoxyphenyl)-4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O3/c1-14-7-5-8-15(13-14)20-22-19(26-23-20)12-6-11-18(24)21-16-9-3-4-10-17(16)25-2/h3-5,7-10,13H,6,11-12H2,1-2H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRUDNJJAUVSFQK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NOC(=N2)CCCC(=O)NC3=CC=CC=C3OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methoxyphenyl)-4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]butanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

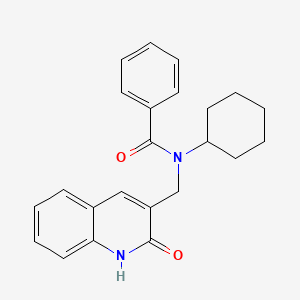

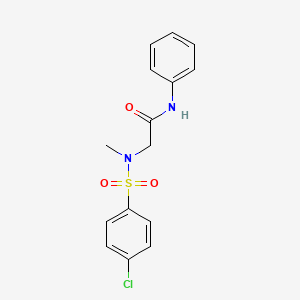
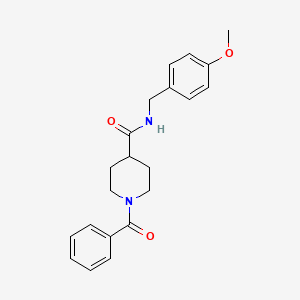
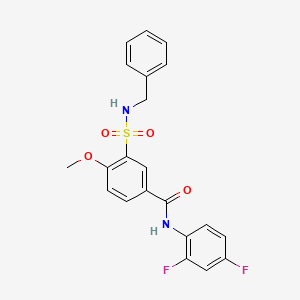
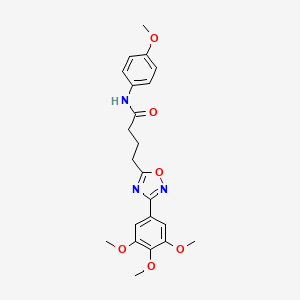
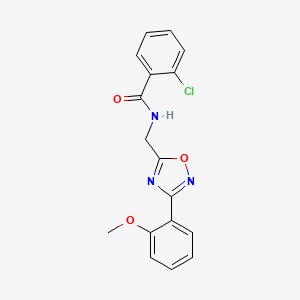

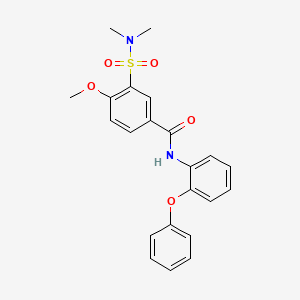
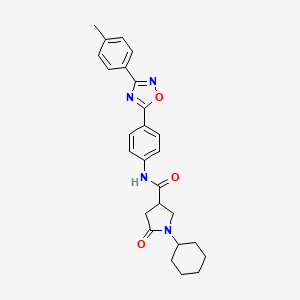
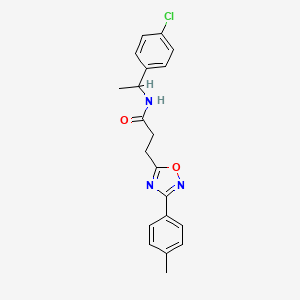
![N-(2-methoxy-5-methylphenyl)-3-(3-methoxyphenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7714948.png)
